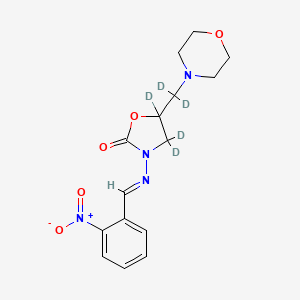
2-NP-AMOZ-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-NP-AMOZ-d5 involves the incorporation of deuterium atoms into the molecular structure of 2-NP-AMOZThe exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer.
Industrial Production Methods
Industrial production of this compound is carried out under controlled conditions to ensure high purity and consistency. The process involves the use of advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) to monitor the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-NP-AMOZ-d5 undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to its corresponding amine.
Substitution: The morpholinomethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas and palladium on carbon for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include the reduced amine derivative and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Analytical Chemistry
Internal Standard in Mass Spectrometry:
2-NP-AMOZ-d5 is primarily utilized as an internal standard in the analysis of nitrofuran metabolites. Its incorporation of deuterium enhances the stability and accuracy of quantification in mass spectrometry techniques such as:
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
- Liquid Chromatography with Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS)
These methods are crucial for detecting residues of nitrofuran antibiotics in food products, ensuring compliance with safety regulations.
Case Study: Detection of Nitrofuran Metabolites
A study demonstrated the effectiveness of using this compound as an internal standard for confirming the presence of nitrofuran metabolites in egg samples. The method achieved a limit of detection ranging from 0.1 to 0.22 µg/kg, showcasing its reliability and precision in analytical applications .
Biological Research
Metabolism Studies:
In biological research, this compound is employed to study the metabolism of nitrofuran antibiotics within various biological systems. Its deuterated form allows researchers to track metabolic pathways more accurately.
Impact on Cell Growth:
The compound serves as an anti-metabolite, inhibiting metabolic processes in proteins, carbohydrates, and lipids. This application is vital for examining how metabolic inhibitors affect cell growth and drug interactions within metabolic pathways.
Medical Applications
Pharmacokinetic Studies:
this compound plays a critical role in pharmacokinetic studies aimed at understanding the absorption, distribution, metabolism, and excretion (ADME) of nitrofuran antibiotics in the body. By providing a stable reference point, it enhances the accuracy of pharmacological assessments.
Case Study: Pharmacokinetics of Nitrofuran Antibiotics
Research involving this compound has elucidated the pharmacokinetic profiles of various nitrofuran antibiotics, contributing to improved therapeutic strategies and safety evaluations in veterinary medicine .
Industrial Applications
Quality Control in Food Safety:
The compound is extensively used in quality control processes within the food industry to ensure that food products meet safety standards regarding antibiotic residues. Its application helps prevent the consumption of contaminated products and supports compliance with regulatory frameworks.
Table 1: Summary of Applications
| Application Area | Specific Use Case | Methodology/Technique |
|---|---|---|
| Analytical Chemistry | Internal standard for mass spectrometry | LC-MS/MS, LC-ESI-MS/MS |
| Biological Research | Study of antibiotic metabolism | Metabolic pathway analysis |
| Medical Applications | Pharmacokinetic studies | ADME profiling |
| Industrial Applications | Quality control for food safety | Residue analysis |
Mécanisme D'action
The mechanism of action of 2-NP-AMOZ-d5 involves its role as an anti-metabolite, hindering the metabolic processes of proteins, carbohydrates, and lipids. This compound is used to examine cell growth under the influence of metabolic inhibitors and to evaluate the impact of drugs on metabolic pathways. It also facilitates the investigation of protein and molecule responses to oxidative stress .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-NP-AMOZ: The non-deuterated analog of 2-NP-AMOZ-d5, used for similar applications but without the incorporation of deuterium.
Uniqueness
This compound is unique due to the incorporation of deuterium atoms, which enhances its stability and allows for more accurate quantification in analytical applications. This makes it a preferred choice for use as an internal standard in various scientific studies .
Propriétés
Numéro CAS |
1173097-59-0 |
|---|---|
Formule moléculaire |
C15H18N4O5 |
Poids moléculaire |
339.36 g/mol |
Nom IUPAC |
4,4,5-trideuterio-5-[dideuterio(morpholin-4-yl)methyl]-3-[(2-nitrophenyl)methylideneamino]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C15H18N4O5/c20-15-18(11-13(24-15)10-17-5-7-23-8-6-17)16-9-12-3-1-2-4-14(12)19(21)22/h1-4,9,13H,5-8,10-11H2/i10D2,11D2,13D |
Clé InChI |
PCYAMVONOKWOLP-DTSMCWKPSA-N |
SMILES |
C1COCCN1CC2CN(C(=O)O2)N=CC3=CC=CC=C3[N+](=O)[O-] |
SMILES isomérique |
[2H]C1(C(OC(=O)N1N=CC2=CC=CC=C2[N+](=O)[O-])([2H])C([2H])([2H])N3CCOCC3)[2H] |
SMILES canonique |
C1COCCN1CC2CN(C(=O)O2)N=CC3=CC=CC=C3[N+](=O)[O-] |
Synonymes |
5-(4-Morpholinylmethyl)-3-[[(2-nitrophenyl)methylene]amino]-2-oxazolidinone-d5; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















